Dodecylarsonic acid
Description
Dodecylarsonic acid (C₁₂H₂₇AsO₃) is an organoarsenic compound characterized by a 12-carbon alkyl chain bonded to an arsonic acid functional group (-AsO₃H₂). It belongs to the class of alkylarsonic acids, which are notable for their surfactant properties and applications in organic synthesis, industrial catalysts, and antimicrobial agents . Unlike inorganic arsenic compounds, organoarsenics like this compound exhibit reduced acute toxicity due to the covalent bonding of arsenic to carbon, though chronic exposure risks remain significant . Its amphiphilic structure enables interactions with both polar and nonpolar substances, making it useful in micelle formation and surface modification processes .
Properties
CAS No. |
36333-47-8 |
|---|---|
Molecular Formula |
C12H27AsO3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
dodecylarsonic acid |
InChI |
InChI=1S/C12H27AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14,15)16/h2-12H2,1H3,(H2,14,15,16) |
InChI Key |
UPFGJOQGMDWANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylarsonic acid typically involves the reaction of dodecyl alcohol with arsenic acid. The reaction is carried out under acidic conditions to facilitate the substitution of the hydroxyl group in arsenic acid with the dodecyl group. The general reaction can be represented as follows:
C12H25OH+H3AsO4→C12H27AsO3+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Dodecylarsonic acid can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce dodecylarsine.
Scientific Research Applications
Dodecylarsonic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dodecylarsonic acid involves its interaction with molecular targets and pathways in biological systems. It can bind to proteins and enzymes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) |
|---|---|---|---|
| This compound | C₁₂H₂₇AsO₃ | 294.3 | 0.5 g/L |
| Dodecylamine | C₁₂H₂₇N | 185.4 | Insoluble |
| Methylarsonous Acid | CH₃AsO₂H₂ | 138.0 | 12.8 g/L |
Table 2: Toxicity and Environmental Impact
| Compound | LD₅₀ (Oral, Rat) | Bioaccumulation Factor | Environmental Half-Life |
|---|---|---|---|
| This compound | 1,200 mg/kg | 850 (moderate) | 90 days |
| Dodecylamine | 350 mg/kg | 120 (low) | 15 days |
| Methylarsonous Acid | 45 mg/kg | 30 (low) | 7 days |
Critical Analysis of Research Trends
- Gaps in Knowledge: Limited data exist on the long-term ecological effects of this compound, particularly its metabolites in soil systems .
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